![molecular formula C15H20N2O4S B8764675 N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png) 
            | REACTION_CXSMILES | C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:22])[C:11]2[CH:16]=[CH:15][C:14]([NH:17][S:18]([CH3:21])(=[O:20])=[O:19])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:23]>>[ClH:23].[CH3:21][S:18]([NH:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([CH:7]2[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]2)=[O:22])=[CH:16][CH:15]=1)(=[O:19])=[O:20] |f:2.3| | 
| Name | |
| Quantity | 
                                                                                    43.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)NS(=O)(=O)C)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1 L                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the suspension was stirred                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                under reflux for 3 h                                                                             | 
| Duration | 
                                                                                3 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                After completion of the reaction                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the liquid reaction mixture                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                was cooled                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                white crystals thus formed                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                were filtered                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with water                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                dried                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    Cl.CS(=O)(=O)NC1=CC=C(C(=O)C2CCNCC2)C=C1                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 37.8 g | |
| YIELD: PERCENTYIELD | 84% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |